2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
Description
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-yl]-6-methyl-1H-benzimidazole;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2.C2H2O4/c1-13-4-5-18-19(6-13)22-20(21-18)15-11-23(12-15)10-14-7-16(24-2)9-17(8-14)25-3;3-1(4)2(5)6/h4-9,15H,10-12H2,1-3H3,(H,21,22);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXZFTNPZMWMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC(=CC(=C4)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, which can be synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The benzimidazole moiety can be synthesized by condensation of o-phenylenediamine with formic acid or aromatic aldehydes . The final step involves coupling these two moieties under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process. Additionally, the use of environmentally benign reagents and solvents would be prioritized to ensure sustainable production practices.
Chemical Reactions Analysis
Types of Reactions
2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidine or benzimidazole derivatives.
Scientific Research Applications
2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity . The azetidine ring can also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physicochemical Comparison
*Calculated for the oxalate salt (free base: C₂₀H₂₃N₃O₂; oxalic acid: C₂H₂O₄).
†Calculated based on structural analysis.
Key Findings:
Structural Complexity: The target compound’s azetidine and dimethoxybenzyl groups distinguish it from simpler analogs like the carboxylic acid-containing derivative in . The azetidine’s strain may enhance binding affinity in target proteins compared to flexible alkyl chains (e.g., butanoic acid in ).
Solubility: The oxalate salt likely improves aqueous solubility over the free base, analogous to the ionizable carboxylic acid in . However, the hydroxyethylamino group in may offer intermediate polarity.
Metabolic Stability: The methyl group on the benzimidazole core (target compound) may slow oxidative metabolism relative to the hydroxyethylamino group in , which is prone to phase I oxidation.
Biological Activity
The compound 2-(1-(3,5-dimethoxybenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antitumor and antimicrobial activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 341.4 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzimidazole derivatives exhibit significant antitumor activity. For example, a study evaluated various benzimidazole derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain derivatives displayed IC50 values in the low micromolar range, suggesting potent antitumor effects.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 6.75 ± 0.19 |
| This compound | HCC827 | 6.26 ± 0.33 |
| This compound | NCI-H358 | 6.48 ± 0.11 |
These findings suggest that the compound may inhibit cell proliferation effectively while exhibiting lower toxicity towards normal cells such as MRC-5 fibroblasts, indicating a degree of selectivity that is desirable in cancer therapeutics .
Antimicrobial Activity
In addition to its antitumor properties, the compound's antimicrobial activity has also been investigated. Compounds with benzimidazole and related structures have shown efficacy against various bacterial strains. The mechanism of action typically involves interference with bacterial DNA or cell wall synthesis.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of benzimidazole derivatives similar to the target compound. These derivatives were tested for their ability to inhibit bacterial growth and showed promising results against both Gram-positive and Gram-negative bacteria.
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
The study concluded that modifications to the benzimidazole scaffold could enhance antimicrobial potency .
The biological activity of This compound is primarily attributed to its ability to bind to DNA and inhibit essential cellular processes such as replication and transcription. Research indicates that these compounds often intercalate into DNA or bind within the minor groove, disrupting normal cellular functions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
